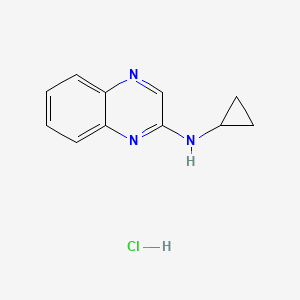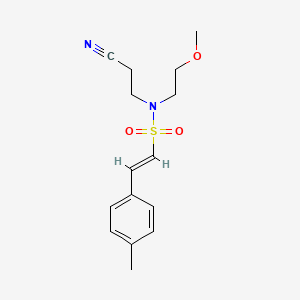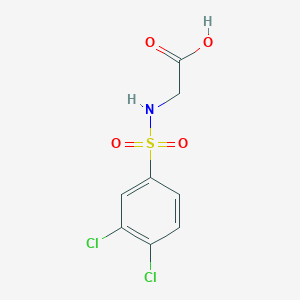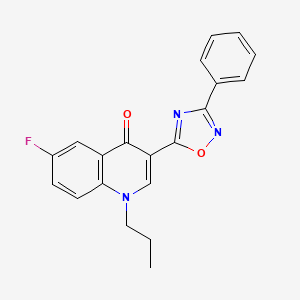
N-cyclopropylquinoxalin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylquinoxalin-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amine that is structurally similar to other quinoxaline derivatives and has been shown to exhibit interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Enantioselective Synthesis
Ruoyan Huang et al. (2019) developed a method for the enantioselective synthesis of dihydroquinoxaline derivatives, utilizing NHC-catalyzed α-carbon amination of chloroaldehydes. These compounds, including structures similar to N-cyclopropylquinoxalin-2-amine hydrochloride, are important due to their presence in natural products and synthetic bioactive molecules, showcasing their significance in creating potentially bioactive quinoxaline derivatives (Ruoyan Huang et al., 2019).
Anticancer Agent Synthesis
Prasad et al. (2012) focused on the synthesis of pyrrolo[2,3-b]quinoxalines, starting from compounds like 3-chloroquinoxalin-2-amines, which could be structurally related to this compound. Their work showcases the application of these compounds in developing potential anticancer agents, highlighting their importance in medicinal chemistry and drug discovery processes (Prasad et al., 2012).
Mechanistic Insights in Redox Reactions
C. L. Shaffer et al. (2001) investigated the oxidation of N-cyclopropyl-N-methylaniline, a compound structurally similar to this compound, by horseradish peroxidase. Their study provides valuable mechanistic insights into the oxidative N-dealkylation and the fate of the cyclopropyl group, contributing to our understanding of enzymatic reactions involving cyclopropylamine derivatives (C. L. Shaffer et al., 2001).
Synthesis of Bioactive Molecules
Topczewski et al. (2016) described a palladium-catalyzed transannular C–H functionalization of alicyclic amines, a method that could theoretically apply to the modification of this compound. This approach allows for the selective manipulation of C–H bonds in alicyclic amines to synthesize new derivatives of bioactive molecules, demonstrating the versatility of these compounds in pharmaceutical development (J. Topczewski et al., 2016).
Cross-Dehydrogenative Coupling
Wei Wei et al. (2018) developed a visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling (CDC)-amination process involving primary and secondary aliphatic amines. This method highlights the potential of compounds like this compound in synthesizing aminoquinoxalin-2(1H)-ones, underscoring their utility in creating pharmacologically active quinoxaline derivatives through metal-free, photocatalytic reactions (Wei Wei et al., 2018).
Propriétés
IUPAC Name |
N-cyclopropylquinoxalin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8;/h1-4,7-8H,5-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENAJCBFSMNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)
![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)




![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)


![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)
